molecular formula C7H13N3O B1283950 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide CAS No. 15029-55-7

2-Cyano-N-[2-(dimethylamino)ethyl]acetamide

Cat. No. B1283950
CAS RN: 15029-55-7
M. Wt: 155.2 g/mol
InChI Key: UUVCUMFMVKBSJA-UHFFFAOYSA-N
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Description

The compound 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide is a multifunctional molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds. It contains both cyano and acetamide functional groups, which are reactive sites for further chemical transformations. The presence of the dimethylamino group suggests potential for interaction with other chemical entities, possibly through hydrogen bonding or as a coordinating ligand.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of cyanoacetamide derivatives with other reagents to form a diverse array of heterocyclic structures. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a compound similar to this compound, which is then used to synthesize various heterocyclic derivatives . Another example is the synthesis of 2-cyano-3-(dimethylamino)prop-2-ene thioamide, which is used as a reagent for the synthesis of ethyl nicotinates and nicotinonitriles .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyano group and an acetamide moiety attached to a dimethylaminoethyl chain. This structure is conducive to a variety of chemical reactions due to the presence of multiple reactive sites. The cyano group can participate in nucleophilic addition reactions, while the acetamide moiety can undergo condensation reactions .

Chemical Reactions Analysis

The cyanoacetamide core is versatile in heterocyclic chemistry, as it can undergo various reactions to form different heterocyclic compounds. For example, cyanoacetamide derivatives can react with ethyl cyanoacetate to form heterocyclic compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . Additionally, the reaction of cyanoacetamide anion with 1,3-diketones leads to the formation of 3-cyano-2(1H)-pyridinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of the cyano group contributes to the polarity of the molecule, which can affect its solubility in various solvents. The dimethylamino group can impact the basicity of the compound, making it a potential ligand for metal ions or a base for protonation . The reactivity ratios of copolymerizations involving related dimethylaminoethyl methacrylate indicate controlled reactions with predictable molecular weights, which is relevant for understanding the behavior of the compound in polymer synthesis .

Scientific Research Applications

  • Molecular Imprinted Polymers : Fahim et al. (2021) investigated the reaction of 5-aminouracil with ethyl cyanoacetate, leading to the production of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. This compound was further utilized in the creation of molecular imprinted polymers (MIPs), which showed potential applications in paper sheet production and antimicrobial activities (Fahim & Abu-El Magd, 2021).

  • Synthesis of 4-Hydroxy-2-pyridone : Chen et al. (2013) synthesized 4-hydroxy-2-pyridone, a compound of interest in various chemical applications, using ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate, derived from a reaction involving 2-cyano-N-[2-(dimethylamino)ethyl]acetamide (Chen, Sheng-yin, & Shao-hua, 2013).

  • Organic Synthesis Reagent : Dyachenko (2019) described the use of 2-cyano-3-(dimethylamino)prop-2-ene thioamide, derived from a similar process involving this compound, as a novel reagent for synthesizing ethyl nicotinates and nicotinonitriles, indicating its utility in organic synthesis (Dyachenko, 2019).

  • Antitumor Activity : Fahim et al. (2019) explored the reaction of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide with DMF-DMA, yielding compounds that demonstrated significant in vitro antitumor activity against the HepG2 cell line (Fahim, Elshikh, & Darwish, 2019).

  • Acetals of Lactams and Acid Amides : Granik et al. (1977) utilized α-cyano-β-dimethylaminocrotonic acid amide, closely related to this compound, in producing enaminoacrylamidines, which further cyclized to yield various heterocyclic compounds (Granik, Belyaeva, Glushkov, Vlasova, & Anisimova, 1977).

  • Peptide Bond Formation in Chemistry : Subirós‐Funosas, El‐Faham, & Albericio (2014) discussed the use of Ethyl 2-cyano-2-hydroxyimino acetate, a derivative of this compound, in the formation of peptide bonds, a crucial process in organic and medicinal chemistry (Subirós‐Funosas, El‐Faham, & Albericio, 2014).

  • Crystal Growth and Opto-Electronic Applications : Gupta & Singh (2015) presented the growth of large single crystals of donor–π–acceptor chromophores, including ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate derived from this compound. These chromophores showed potential for opto-electronic applications (Gupta & Singh, 2015).

  • Synthesis and Structural Study of Organic Compounds : Wojdyla et al. (2022) investigated the synthesis of novel copolymers using ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, highlighting the versatile applications of derivatives of this compound in polymer chemistry (Wojdyla et al., 2022).

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Safety and Hazards

The safety information for “2-Cyano-N-[2-(dimethylamino)ethyl]acetamide” includes a GHS07 pictogram and a warning signal word . The precautionary statements for this compound are not specified .

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-[2-(dimethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10(2)6-5-9-7(11)3-4-8/h3,5-6H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVCUMFMVKBSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556887
Record name 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15029-55-7
Record name 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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